N-(N-Acetylmethionyl)dopamine
N-(N-Acetylmethionyl)dopamine
Brand Name:
Vulcanchem
CAS No.:
127811-44-3
VCID:
VC21226535
InChI:
InChI=1S/C15H22N2O4S/c1-10(18)17-12(6-8-22-2)15(21)16-7-5-11-3-4-13(19)14(20)9-11/h3-4,9,12,19-20H,5-8H2,1-2H3,(H,16,21)(H,17,18)
SMILES:
CC(=O)NC(CCSC)C(=O)NCCC1=CC(=C(C=C1)O)O
Molecular Formula:
C15H22N2O4S
Molecular Weight:
326.4 g/mol
N-(N-Acetylmethionyl)dopamine
CAS No.: 127811-44-3
Cat. No.: VC21226535
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127811-44-3 |
|---|---|
| Molecular Formula | C15H22N2O4S |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 2-acetamido-N-[2-(3,4-dihydroxyphenyl)ethyl]-4-methylsulfanylbutanamide |
| Standard InChI | InChI=1S/C15H22N2O4S/c1-10(18)17-12(6-8-22-2)15(21)16-7-5-11-3-4-13(19)14(20)9-11/h3-4,9,12,19-20H,5-8H2,1-2H3,(H,16,21)(H,17,18) |
| Standard InChI Key | QCDZESBHHYRZDC-UHFFFAOYSA-N |
| SMILES | CC(=O)NC(CCSC)C(=O)NCCC1=CC(=C(C=C1)O)O |
| Canonical SMILES | CC(=O)NC(CCSC)C(=O)NCCC1=CC(=C(C=C1)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator